physicochemical properties of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile
physicochemical properties of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile
Introduction
4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile is a substituted aromatic compound featuring a constellation of functional groups that make it a molecule of significant interest in synthetic and medicinal chemistry. The presence of a fluorinated benzonitrile core, coupled with a methoxybenzyl ether linkage, imparts a unique combination of polarity, lipophilicity, and potential for hydrogen bonding interactions. This guide provides a comprehensive analysis of its core physicochemical properties. As experimentally determined data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds and outlines authoritative, field-proven methodologies for empirical determination. This approach ensures a robust framework for researchers, scientists, and drug development professionals to effectively handle, characterize, and utilize this compound.
Molecular and Structural Data
A precise understanding of the molecular identity is the foundation of all physicochemical analysis. The key identifiers for 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-((4-methoxybenzyl)oxy)-2-fluorobenzonitrile | N/A |
| CAS Number | 1242152-56-2 | [1] |
| Molecular Formula | C₁₅H₁₂FNO₂ | N/A |
| Molecular Weight | 257.26 g/mol | [1] |
Chemical Structure:
Physical Properties (Predicted)
| Property | Predicted Value | Rationale & Confidence Level |
| Physical State | Crystalline Solid | High Confidence. Based on the properties of numerous substituted benzonitrile analogs. |
| Appearance | White to off-white powder | High Confidence. Aromatic ethers and nitriles are typically colorless solids unless other chromophores are present. |
| Melting Point | > 75 °C | Medium Confidence. The large, rigid structure with polar groups suggests a higher melting point than simpler analogs. Empirical determination is required for an accurate value. |
| Boiling Point | > 300 °C | Low Confidence. High molecular weight and polarity suggest a very high boiling point, likely with decomposition under atmospheric pressure. |
Solubility Profile
The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological assays. The structure of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile contains both lipophilic (two aromatic rings) and hydrophilic (ether, nitrile, fluorine) moieties, suggesting nuanced solubility behavior.
Predicted Qualitative Solubility:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large, non-polar surface area of the aromatic rings dominates, making it poorly solvated by water despite polar functional groups.[3] |
| Hexane | Non-polar | Sparingly Soluble | While non-polar, hexane is a poor solvent for compounds with significant polarity from nitrile and ether groups. |
| Ethanol | Polar Protic | Soluble | Balances polar and non-polar characteristics, capable of solvating both parts of the molecule. |
| Ethyl Acetate | Polar Aprotic | Soluble | Effective at dissolving moderately polar organic compounds. |
| Acetone | Polar Aprotic | Soluble | A good general-purpose solvent for a wide range of organic molecules. |
| DMSO / DMF | Polar Aprotic | Very Soluble | Highly polar aprotic solvents capable of dissolving a wide array of organic compounds. |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to empirically verify the predicted solubility profile.[4][5] The causality behind this workflow is to start with the most dissimilar solvents (water and a non-polar organic solvent) and progress to solvents of intermediate polarity to efficiently map the compound's solubility.
Methodology:
-
Preparation : Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, Hexane, Ethanol, DMSO).
-
Sample Addition : Add approximately 10-20 mg of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile to each test tube. The precise mass is less critical than consistency across tests.
-
Solvent Addition : Add 1 mL of the first solvent (e.g., water) to the corresponding tube.
-
Mixing : Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the tube. A consistent mixing time is crucial for comparability.
-
Observation : Observe the sample immediately after mixing. Classify as:
-
Soluble : The solid completely disappears, leaving a clear solution.
-
Sparingly Soluble : A significant portion of the solid dissolves, but some particulates remain.
-
Insoluble : No visible decrease in the amount of solid material.
-
-
Repeat : Repeat steps 3-5 for each solvent in the panel.
Caption: A flowchart for systematic qualitative solubility testing.
Lipophilicity (LogP)
Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a cornerstone of drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[6] It represents the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.
Experimental Protocol: LogP Determination via Shake-Flask Method
The Shake-Flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[7] The choice of n-octanol and a buffered aqueous phase (like PBS at pH 7.4 for LogD) is critical as it mimics the lipid and aqueous environments in biological systems.
Methodology:
-
Phase Saturation : Mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to fully separate. This step is crucial to prevent volume changes during the actual experiment.
-
Stock Solution : Prepare a stock solution of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile in the saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning : In a glass vial, combine a precise volume of the n-octanol stock solution (e.g., 5 mL) with an equal volume of the saturated aqueous buffer (5 mL).
-
Equilibration : Seal the vial and agitate it on a flatbed shaker or rotator at a constant temperature (typically 25 °C) for a sufficient time (e.g., 1-2 hours) to reach equilibrium.[8] Avoid vigorous shaking that can cause emulsification.
-
Phase Separation : Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification : Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Cₒ) and aqueous (Cₐ) layers using a suitable analytical technique, such as HPLC-UV.
-
Calculation : Calculate LogP using the formula: LogP = log₁₀(Cₒ / Cₐ) .[6]
Caption: The gold-standard Shake-Flask method for LogP determination.
Acid-Base Properties (pKa)
The pKa value indicates the strength of an acid or base. Analyzing the structure of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile reveals no readily ionizable functional groups within the typical aqueous pH range (2-12).
-
Nitrile Group (C≡N) : The lone pair on the nitrogen is sp-hybridized and held tightly, making the nitrile an extremely weak base (pKa of the conjugate acid is approximately -10).
-
Ether Linkages (C-O-C) : The oxygen atoms are also very weak Lewis bases, protonating only in strong, non-aqueous acids.
-
Aromatic Protons : These protons are not acidic and will not deprotonate under normal conditions.
Therefore, the compound is considered neutral, and standard pKa determination methods would not yield a value in the aqueous range.
Notional Protocol: pKa Determination by Potentiometric Titration
While not applicable for the title compound, understanding the standard protocol for pKa determination is essential for a complete physicochemical guide. Potentiometric titration measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[9]
Methodology (for an ionizable compound):
-
Calibration : Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation : Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).
-
Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.
-
Initial pH Adjustment : For an acidic compound, the pH may be adjusted to the acidic range (e.g., pH 2) with a strong acid like HCl.
-
Titration : Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis : Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[10]
Caption: A generalized setup for pKa determination by titration.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the predicted key features based on the compound's structure and data from similar molecules.[11][12]
| Technique | Predicted Key Features |
| ¹H NMR | ~3.8 ppm (s, 3H) : Methoxy (-OCH₃) protons. ~5.1 ppm (s, 2H) : Benzylic (-OCH₂Ar) protons. ~6.8-7.8 ppm (m, 7H) : Aromatic protons, exhibiting complex splitting patterns due to fluorine-hydrogen coupling and disubstitution. |
| ¹³C NMR | ~55 ppm : Methoxy carbon. ~70 ppm : Benzylic carbon. ~100-165 ppm : Aromatic carbons. The carbon directly attached to fluorine will show a large ¹JC-F coupling. ~115-120 ppm : Nitrile (C≡N) carbon. |
| ¹⁹F NMR | A single resonance is expected in the typical range for an aryl fluoride, approximately -100 to -130 ppm (relative to CFCl₃). |
| FT-IR | ~2220-2240 cm⁻¹ : Sharp, medium intensity peak for the C≡N stretch. ~1250 cm⁻¹ & ~1050 cm⁻¹ : Strong C-O-C stretching bands for the aryl and alkyl ethers, respectively. ~1200-1300 cm⁻¹ : C-F stretch. ~1500-1600 cm⁻¹ : Aromatic C=C stretching bands. |
| Mass Spec. | (EI) : Expected molecular ion (M⁺) peak at m/z = 257. (ESI+) : Expected protonated molecular ion ([M+H]⁺) peak at m/z = 258. |
Conclusion
4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile is a neutral, lipophilic molecule predicted to be a crystalline solid at ambient temperature. It exhibits poor aqueous solubility but is readily soluble in common polar organic solvents like ethanol and DMSO. Its key structural features are easily identifiable through standard spectroscopic techniques. The detailed experimental protocols provided in this guide serve as a robust starting point for researchers to empirically determine its precise physicochemical parameters, ensuring its effective and reliable use in drug discovery and materials science applications.
References
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- Unknown. (n.d.). C33: Determine pKa by Half Titration (pH Sensor).
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- Enamine. (n.d.). LogD/LogP Background.
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- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile.
- ChemicalBook. (2025, November 27). 4-Fluorobenzonitrile.
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